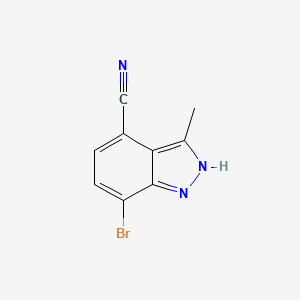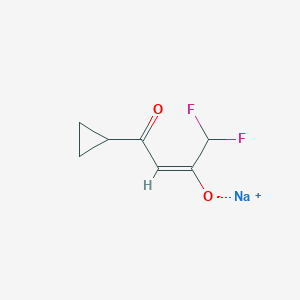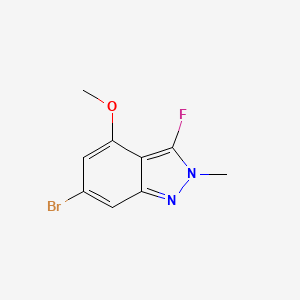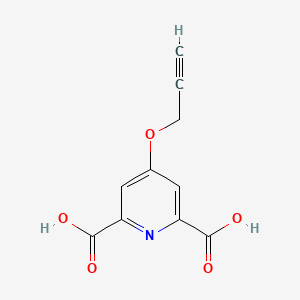
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with a prop-2-yn-1-yloxy group and two carboxylic acid groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Substitution Reaction: The hydroxyl group of prop-2-yn-1-ol is reacted with pyridine-2,6-dicarboxylic acid in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and separation.
Mechanism of Action
The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid groups can chelate metal ions, forming stable complexes that can modulate the activity of metalloproteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the prop-2-yn-1-yloxy group but shares the pyridine ring and carboxylic acid groups.
2,4-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 4 positions.
2,6-Pyridinedicarbonyl dichloride: A derivative with dichloride groups instead of carboxylic acids.
Uniqueness
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-prop-2-ynoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H7NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h1,4-5H,3H2,(H,12,13)(H,14,15) |
InChI Key |
ZVFZYUQHKUHLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


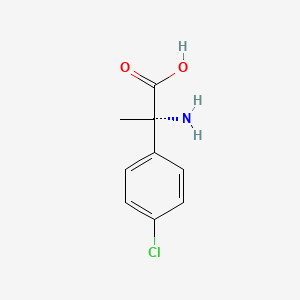
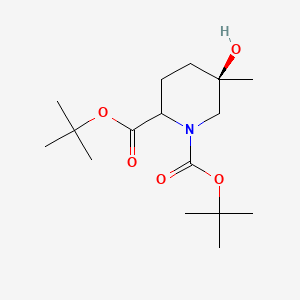
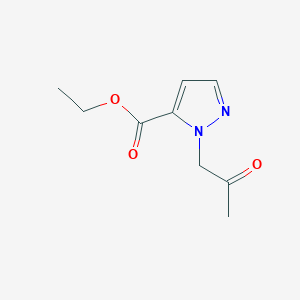
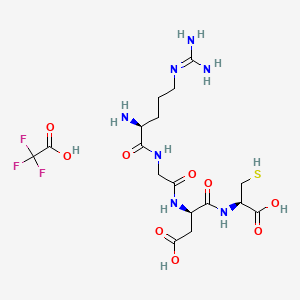
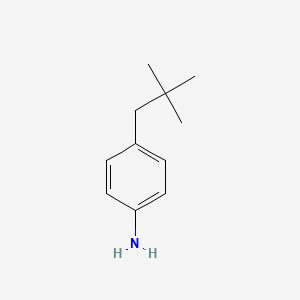
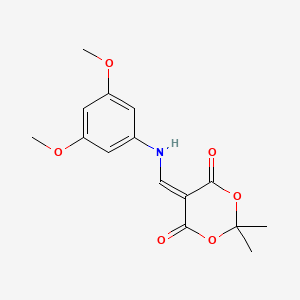
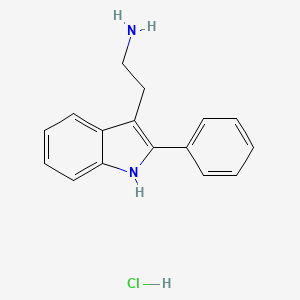
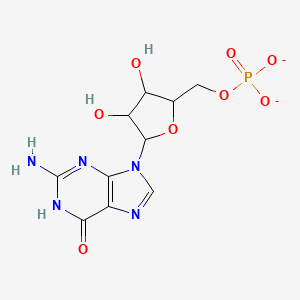
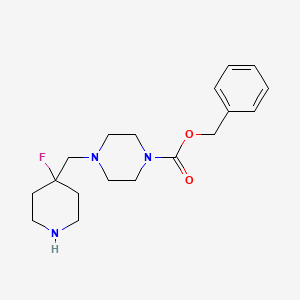
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
